Cas no 1308384-30-6 (3-methyl-1-oxa-3,8-diazaspiro4.6undecan-2-one)

3-methyl-1-oxa-3,8-diazaspiro4.6undecan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
- 3-methyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
- AT29507
- AKOS024202648
- BS-40249
- DTXSID801233656
- CS-0337926
- MFCD18917063
- 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, 3-methyl-
- 1308384-30-6
- 3-methyl-1-oxa-3,8-diazaspiro4.6undecan-2-one
-
- MDL: MFCD18917063
- インチ: 1S/C9H16N2O2/c1-11-7-9(13-8(11)12)3-2-5-10-6-4-9/h10H,2-7H2,1H3
- InChIKey: JRXNPMMTBWQQMF-UHFFFAOYSA-N
- SMILES: O1C(N(C)CC21CCNCCC2)=O
計算された属性
- 精确分子量: 184.121177757g/mol
- 同位素质量: 184.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 41.6
3-methyl-1-oxa-3,8-diazaspiro4.6undecan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B497055-100mg |
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one |
1308384-30-6 | 100mg |
$ 70.00 | 2022-06-07 | ||
BAI LING WEI Technology Co., Ltd. | 4039489-5G |
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one |
1308384-30-6 | 90% | 5G |
¥ 6664 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 312457-250mg |
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one |
1308384-30-6 | 95% | 250mg |
¥ 2310 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 4039489-250MG |
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one |
1308384-30-6 | 90% | 250MG |
¥ 1088 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M883340-1g |
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one |
1308384-30-6 | 95% | 1g |
¥3,884.00 | 2022-09-01 | |
eNovation Chemicals LLC | Y1250167-1g |
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one |
1308384-30-6 | 90% | 1g |
$185 | 2024-06-06 | |
BAI LING WEI Technology Co., Ltd. | 4039489-1G |
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one |
1308384-30-6 | 90% | 1G |
¥ 1666 | 2022-04-26 | |
abcr | AB294182-5 g |
3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, 90%; . |
1308384-30-6 | 90% | 5g |
€723.20 | 2023-04-26 | |
BAI LING WEI Technology Co., Ltd. | J20F312457-10g |
3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one |
1308384-30-6 | 0.95 | 10g |
¥27016 | 2023-11-24 | |
abcr | AB294182-10g |
3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, 90%; . |
1308384-30-6 | 90% | 10g |
€1181.60 | 2025-02-21 |
3-methyl-1-oxa-3,8-diazaspiro4.6undecan-2-one 関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
9. Book reviews
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
3-methyl-1-oxa-3,8-diazaspiro4.6undecan-2-oneに関する追加情報
Recent Advances in the Study of 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one (CAS: 1308384-30-6)
The compound 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one (CAS: 1308384-30-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by its oxa-diazaspiro framework, has been the subject of several studies aimed at exploring its pharmacological properties and synthetic utility. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have highlighted the role of 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one as a versatile scaffold in drug discovery. Its spirocyclic structure offers conformational rigidity, which is advantageous for targeting specific biological pathways. Researchers have investigated its potential as a modulator of various enzymes and receptors, particularly in the context of central nervous system (CNS) disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of monoamine oxidase B (MAO-B), suggesting its promise in the treatment of neurodegenerative diseases such as Parkinson's disease.
In addition to its pharmacological potential, synthetic methodologies for 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one have been refined to improve yield and scalability. A recent publication in Organic Letters detailed a novel one-pot synthesis route utilizing a cascade cyclization strategy, which significantly reduced the number of steps required compared to traditional methods. This advancement is expected to facilitate further exploration of the compound's derivatives and their biological activities.
Structural-activity relationship (SAR) studies have also been conducted to elucidate the key functional groups responsible for the compound's bioactivity. For example, modifications to the methyl group at the 3-position have been shown to influence binding affinity to target proteins, as reported in a 2024 study in Bioorganic & Medicinal Chemistry Letters. These findings provide valuable insights for the design of next-generation analogs with enhanced potency and selectivity.
Furthermore, computational modeling and molecular docking studies have been employed to predict the binding modes of 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one with its biological targets. These in silico approaches, combined with experimental validation, have revealed critical interactions at the atomic level, paving the way for rational drug design. A recent preprint on ChemRxiv highlighted the compound's potential as a lead structure for developing novel therapeutics targeting G protein-coupled receptors (GPCRs).
In conclusion, 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one (CAS: 1308384-30-6) represents a promising candidate in the realm of medicinal chemistry. Its unique spirocyclic architecture, coupled with its demonstrated biological activities and improved synthetic accessibility, positions it as a valuable tool for drug discovery. Ongoing research is expected to further unravel its therapeutic potential and expand its applications in treating various diseases.
1308384-30-6 (3-methyl-1-oxa-3,8-diazaspiro4.6undecan-2-one) Related Products
- 1156371-22-0(n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine)
- 83551-93-3(rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate)
- 73791-20-5(6-Chloro-4-nitroso-O-cresol)
- 1804895-75-7(2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-5-methanol)
- 2411322-97-7((2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide)
- 885267-15-2(3-(3-bromophenyl)cyclobutan-1-one)
- 1803684-42-5(Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate)
- 1426928-20-2(56QS71Swuj)
- 1798411-37-6((E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide)
- 211244-80-3(Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate)
